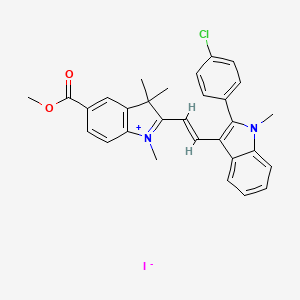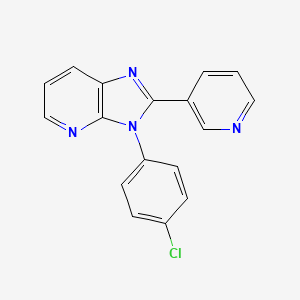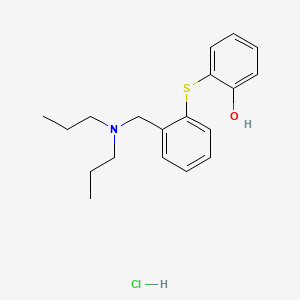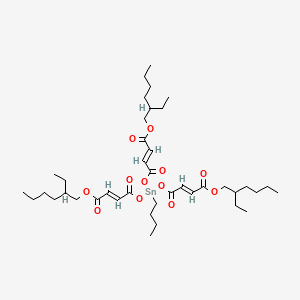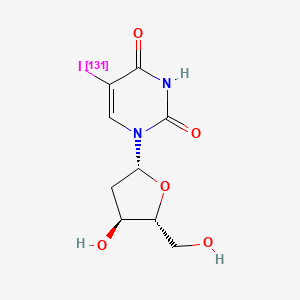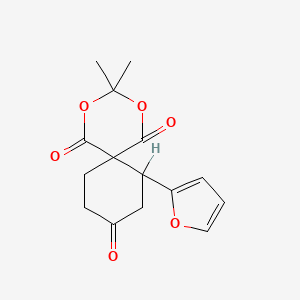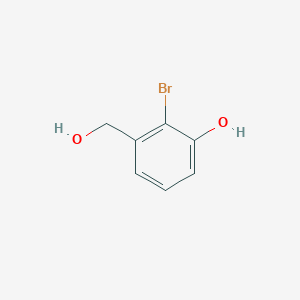
2-Bromo-3-hydroxybenzyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxybenzyl alcohol is an organic compound with the molecular formula C7H7BrO2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromo-3-hydroxybenzyl alcohol can be synthesized through several methods. One common approach involves the bromination of 3-hydroxybenzyl alcohol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-3-hydroxybenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding 3-hydroxybenzyl alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed:
- Oxidation: 3-Hydroxybenzaldehyde, 3-Hydroxybenzoic acid
- Reduction: 3-Hydroxybenzyl alcohol
- Substitution: Various substituted benzyl alcohol derivatives
Aplicaciones Científicas De Investigación
2-Bromo-3-hydroxybenzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxyl and bromine groups. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-hydroxybenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting their function and activity.
Comparación Con Compuestos Similares
- 3-Hydroxybenzyl alcohol
- 2-Bromo-4-hydroxybenzyl alcohol
- 2-Chloro-3-hydroxybenzyl alcohol
Comparison: 2-Bromo-3-hydroxybenzyl alcohol is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This arrangement imparts distinct chemical properties, such as increased reactivity towards nucleophiles and the ability to form specific hydrogen and halogen bonds. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
1260761-47-4 |
|---|---|
Fórmula molecular |
C7H7BrO2 |
Peso molecular |
203.03 g/mol |
Nombre IUPAC |
2-bromo-3-(hydroxymethyl)phenol |
InChI |
InChI=1S/C7H7BrO2/c8-7-5(4-9)2-1-3-6(7)10/h1-3,9-10H,4H2 |
Clave InChI |
ZLSHFFBCOUQVFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Br)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


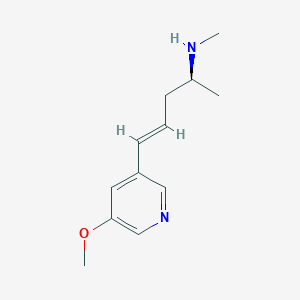
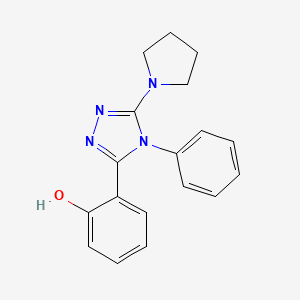
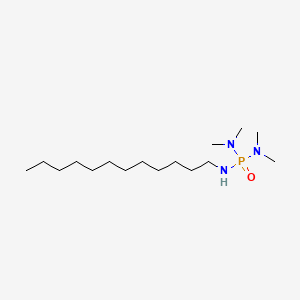
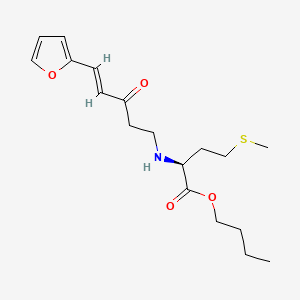
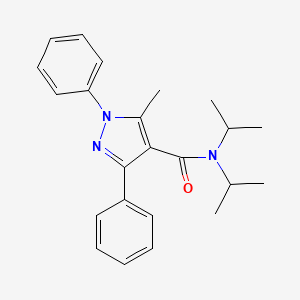
![[4-[2-(4-dihydroxyphosphanyloxyphenyl)propan-2-yl]phenyl] dihydrogen phosphite](/img/structure/B12722040.png)
